molecular formula C14H15ClN2O5 B12625705 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918884-89-6

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate

Cat. No.: B12625705
CAS No.: 918884-89-6
M. Wt: 326.73 g/mol
InChI Key: YALWKAWOTMNLKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. The compound consists of a tert-butyl group, a cyanophenyl group, and an oxazolium ion, paired with a perchlorate anion. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base to facilitate the alkylation reaction.

    Addition of the cyanophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a cyanophenyl halide reacts with the oxazole intermediate.

    Formation of the oxazolium ion: This step involves the quaternization of the oxazole nitrogen using an alkylating agent, such as methyl iodide.

    Addition of the perchlorate anion: The final step involves the ion exchange with perchlorate salts to obtain the desired perchlorate salt of the oxazolium ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols, under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the cyanophenyl group.

Scientific Research Applications

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazole
  • 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium chloride
  • 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium bromide

Uniqueness

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct physicochemical properties compared to other similar compounds. The perchlorate anion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

918884-89-6

Molecular Formula

C14H15ClN2O5

Molecular Weight

326.73 g/mol

IUPAC Name

4-(2-tert-butyl-1,2-oxazol-2-ium-5-yl)benzonitrile;perchlorate

InChI

InChI=1S/C14H15N2O.ClHO4/c1-14(2,3)16-9-8-13(17-16)12-6-4-11(10-15)5-7-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

YALWKAWOTMNLKR-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[N+]1=CC=C(O1)C2=CC=C(C=C2)C#N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.